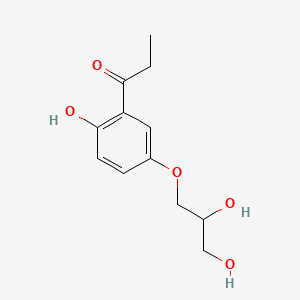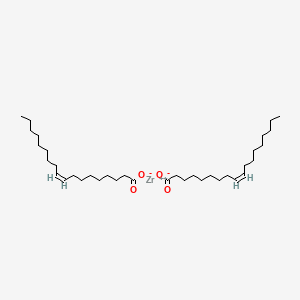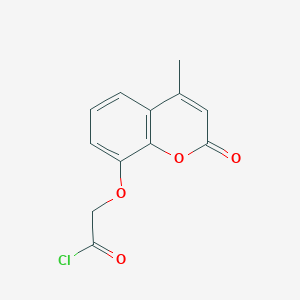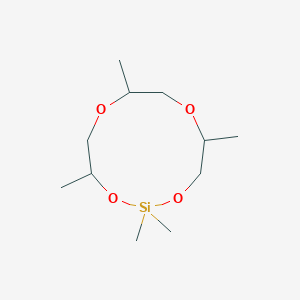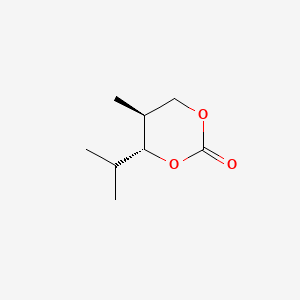![molecular formula C16H10N2Na4O16S4 B13794683 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt CAS No. 6370-93-0](/img/structure/B13794683.png)
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple sulfonic acid groups and hydroxyl groups, making it highly soluble in water and reactive under various conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt typically involves multiple steps. The starting material is often anthracene, which undergoes sulfonation to introduce sulfonic acid groups at the 2 and 6 positions. This is followed by oxidation to form the quinone structure at the 9 and 10 positions. The introduction of hydroxyl groups at the 1 and 5 positions and the sulfomethylamino groups at the 4 and 8 positions are achieved through further functionalization reactions. The final step involves neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional quinone structures, while reduction can yield dihydroxy derivatives.
科学的研究の応用
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The quinone structure plays a crucial role in redox reactions, making it a valuable tool in oxidative and reductive processes.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but lacks the hydroxyl and sulfomethylamino groups.
Anthraquinone-2,6-disulfonic acid disodium salt: Another related compound with similar sulfonic acid groups but different functionalization.
Uniqueness
The uniqueness of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt lies in its combination of sulfonic acid, hydroxyl, and sulfomethylamino groups, which confer distinct chemical and physical properties. This makes it highly versatile and useful in various scientific and industrial applications.
特性
CAS番号 |
6370-93-0 |
|---|---|
分子式 |
C16H10N2Na4O16S4 |
分子量 |
706.5 g/mol |
IUPAC名 |
tetrasodium;1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfonatomethylamino)anthracene-2,6-disulfonate |
InChI |
InChI=1S/C16H14N2O16S4.4Na/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21;;;;/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;/q;4*+1/p-4 |
InChIキー |
JSDXKZGBEIYAFT-UHFFFAOYSA-J |
正規SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)[O-])S(=O)(=O)[O-])O)NCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


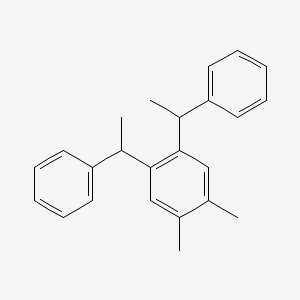
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
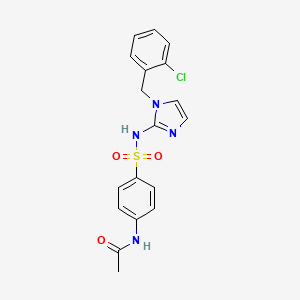

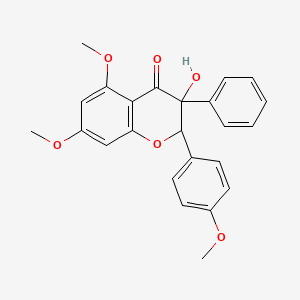
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
